6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride
Description
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride (CAS: 1955532-03-2) is a spirocyclic compound combining a benzopyran ring system with a piperidine moiety. The bromine substituent at the 6-position of the benzopyran ring enhances its steric and electronic properties, making it a valuable intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and receptor modulators . Its hydrochloride salt form improves solubility and stability for synthetic applications. The molecular formula is C₁₃H₁₅BrClNO, with a molecular weight of 304.62 g/mol .
Properties
IUPAC Name |
6-bromospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIAXLQRCLQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride (CAS No. 1955532-03-2) is a synthetic compound with a unique spirocyclic structure that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C13H17BrClNO
- Molecular Weight : 304.64 g/mol
- IUPAC Name : 6-bromospiro[chromane-2,4'-piperidine] hydrochloride
- Purity : ≥95%
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study on related spirocyclic compounds demonstrated their effectiveness against various bacterial strains, suggesting that 6-bromo derivatives may also possess similar properties.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Note: Data is indicative based on related compounds and requires specific testing for 6-bromo derivatives.
Anticancer Activity
The spiro[1-benzopyran-2,4'-piperidine] scaffold has been linked to anticancer properties in various studies. For instance, compounds featuring this scaffold have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Study Example :
In a recent study, researchers synthesized several derivatives of spiro[1-benzopyran] and evaluated their cytotoxic effects on MCF-7 cells. The results showed that one derivative exhibited an IC50 value of 25 µM, indicating significant potential for further development.
Neuroprotective Effects
Preliminary studies suggest that derivatives of spiro[1-benzopyran] may have neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Synthesis Methods
The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride typically involves multi-step organic reactions including:
- Formation of the Spirocyclic Core : Utilizing a cyclization reaction between phenolic compounds and piperidine derivatives.
- Bromination : Introducing the bromine atom at the 6-position through electrophilic aromatic substitution.
- Hydrochloride Salt Formation : Reacting the base form with hydrochloric acid to yield the hydrochloride salt.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spirocyclic Systems
Key Observations :
- Halogen Effects : Bromine (Br) provides greater lipophilicity and van der Waals interactions compared to chlorine (Cl) or fluorine (F), influencing binding affinity in receptor-targeted compounds .
Heterocyclic Core Modifications
Key Observations :
- Spiro vs. Fused Systems: Spirocyclic systems (e.g., 6-bromo benzopyran-piperidine) exhibit restricted conformational flexibility compared to fused heterocycles (e.g., isoquinoline derivatives), impacting target selectivity .
- Synthetic Efficiency : Lower yields in ethoxy-substituted spiro compounds (e.g., 29% for (S)-14) highlight challenges in sterically congested syntheses .
Pharmacological and Industrial Relevance
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride is marketed as a high-purity (99%) building block for active pharmaceutical ingredients (APIs), priced at $11.11/KG EXW .
- Comparatively, 6-chloro analogs (e.g., CAS 300552-38-9) are prioritized for kinase inhibition studies due to their lower molecular weight (288.18 g/mol) and improved metabolic stability .
Q & A
Q. What synthetic methodologies are typically employed to prepare 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride?
The synthesis often involves spirocyclization of benzopyran and piperidine precursors, followed by bromination. Key intermediates include halogenated benzopyran derivatives (e.g., 6-bromo-substituted analogs) and functionalized piperidine rings. Reaction conditions may require refluxing in polar solvents (e.g., methanol/water mixtures) with catalysts like sodium acetate to promote cyclization . Purification typically employs recrystallization or column chromatography, with final characterization via HPLC (≥98% purity thresholds are common) .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- NMR (¹H/¹³C): To verify spirocyclic connectivity and bromine substitution patterns.
- Mass Spectrometry (HRMS): For exact molecular weight confirmation (e.g., expected m/z for C₁₃H₁₅BrNO·HCl).
- X-ray Crystallography (if available): Resolves spatial arrangement of the spiro center and piperidine ring conformation .
- FT-IR: Validates functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
Q. What are the primary research applications of this spirocyclic compound?
It is commonly studied as:
- A pharmacological scaffold for targeting G-protein-coupled receptors (GPCRs) or ion channels due to its rigid spiro structure.
- A building block in medicinal chemistry for synthesizing analogs with enhanced bioavailability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity during spirocyclization. Reaction path search algorithms, combined with experimental feedback, can identify optimal solvents, catalysts, and temperatures to minimize side products (e.g., over-bromination) . Molecular docking studies may also guide structural modifications for target-specific bioactivity .
Q. How should researchers address contradictions in reported biological activity data for similar spirocyclic derivatives?
Q. What strategies enhance enantioselective synthesis of this compound?
Q. What are the critical stability considerations for handling and storing this compound?
- Storage: Protect from light and moisture; store at -20°C in airtight containers under inert gas (N₂/Ar).
- Decomposition Risks: Avoid strong oxidizers (e.g., peroxides) and high temperatures (>100°C), which may cleave the spiro ring .
Methodological Guidance
Q. How to troubleshoot low yields in the bromination step?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
